molecular formula C20H12F10N2O2S B12210798 2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-(perfluoropropyl)phenyl)acetamide CAS No. 308293-31-4

2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-(perfluoropropyl)phenyl)acetamide

Cat. No.: B12210798
CAS No.: 308293-31-4
M. Wt: 534.4 g/mol
InChI Key: XJDMETIULKMWSF-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazine-2-acetamide, N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-3,4-dihydro-3-oxo-6-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the benzothiazine family, which is characterized by a fused benzene and thiazine ring system. The presence of multiple fluorine atoms and a trifluoromethyl group in its structure makes it particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-2-acetamide, N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-3,4-dihydro-3-oxo-6-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazine-2-acetamide, N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-3,4-dihydro-3-oxo-6-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2H-1,4-Benzothiazine-2-acetamide, N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-3,4-dihydro-3-oxo-6-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The exact mechanism may vary depending on the application and target.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzothiazine-2-acetamide: Lacks the heptafluoropropyl and trifluoromethyl groups.

    3,4-Dihydro-2H-1,4-benzothiazine: A simpler structure without the acetamide and fluorinated groups.

Uniqueness

The unique combination of fluorinated groups in 2H-1,4-Benzothiazine-2-acetamide, N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-3,4-dihydro-3-oxo-6-(trifluoromethyl)- imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specialized applications.

Properties

CAS No.

308293-31-4

Molecular Formula

C20H12F10N2O2S

Molecular Weight

534.4 g/mol

IUPAC Name

N-[3-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide

InChI

InChI=1S/C20H12F10N2O2S/c21-17(22,19(26,27)20(28,29)30)9-2-1-3-11(6-9)31-15(33)8-14-16(34)32-12-7-10(18(23,24)25)4-5-13(12)35-14/h1-7,14H,8H2,(H,31,33)(H,32,34)

InChI Key

XJDMETIULKMWSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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